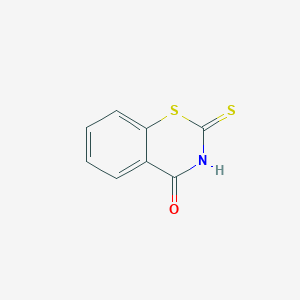

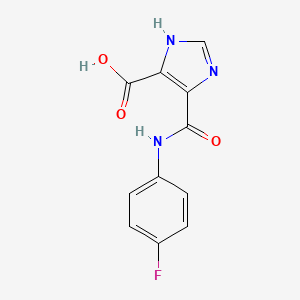

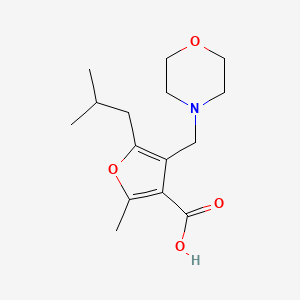

![molecular formula C12H16N2O4 B1300344 4-[2-(4-硝基苯氧基)乙基]吗啉 CAS No. 65300-53-0](/img/structure/B1300344.png)

4-[2-(4-硝基苯氧基)乙基]吗啉

概述

描述

The compound "4-[2-(4-Nitrophenoxy)ethyl]morpholine" is a chemical entity that has been explored in various research contexts due to its potential biological activity and utility in chemical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic precursors to more complex structures. For instance, the synthesis of benzimidazolium salts with 2-(4-nitrophenyl)ethyl substitution involves the reaction of N-substituted benzimidazolium and aryl halides . Similarly, the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an intermediate for biologically active compounds, is achieved through a three-step process starting from 2-picolinic acid . These methods suggest that the synthesis of "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could also involve multi-step reactions, possibly starting with the nitration of a phenol derivative followed by etherification with an ethyl group and subsequent reaction with morpholine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of certain benzimidazolium salts was determined using single-crystal X-ray diffraction . The morpholine derivatives in other studies also adopt a chair conformation, which is a common feature for this heterocyclic moiety . These findings suggest that "4-[2-(4-Nitrophenoxy)ethyl]morpholine" would likely exhibit a similar chair conformation for the morpholine ring and could be characterized using similar techniques.

Chemical Reactions Analysis

The related compounds exhibit a range of chemical reactivity. For instance, tellurated derivatives of morpholine have been shown to complex with palladium(II) and mercury(II) . The reactivity of the nitro group in the context of "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could be inferred from the studies on nitrophenol and dinitrophenylsulfanyl morpholine, which show that nitro groups can participate in hydrogen bonding and influence the overall molecular conformation . This suggests that the nitro group in the compound of interest may also engage in similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored in various studies. For example, the fluorescence properties of some nitrophenyl-substituted quinolones have been evaluated, indicating potential applications as molecular fluorescent probes . The inhibitory properties of benzimidazolium salts against enzymes such as acetylcholinesterase and carbonic anhydrase have also been investigated . These studies imply that "4-[2-(4-Nitrophenoxy)ethyl]morpholine" could potentially exhibit interesting optical properties and biological activity, although specific studies on this compound would be required to confirm such properties.

科学研究应用

合成与优化

- 生物活性化合物合成:4-(4-硝基苯氧基)吡啶酸乙酯是合成多种生物活性化合物的中间体,通过对 2-吡啶甲酸进行三步合成获得,总收率为 78.57% (Xiong 等人,2019 年)。

化学反应和性质

- 与叠氮甲酸乙酯反应:叠氮甲酸乙酯与吗啉快速反应生成吗啉叠氮化物和 4-(乙氧羰基)吗啉 (Tsuchida 等人,1980 年)。

- Swern 氧化增强:一种新型亚砜,4-(2-(2-(甲基亚磺酰基)乙基)-4-硝基苯基)-吗啉,在温和条件下显着促进伯醇和仲醇的 Swern 氧化,以良好的收率生成醛或酮 (Ye 等人,2016 年)。

生化和医药应用

- 激酶抑制剂中间体:已开发出一种新颖的一锅三组分 Wittig-SNAr 方法来合成中间体,例如 (E)-3-[4-(吗啉-1-基)-3-硝基苯基]丙烯酸乙酯,可能用作 Aurora 2 激酶抑制剂的中间体 (Xu 等人,2015 年)。

络合物形成和金属相互作用

- 带有席夫碱配体的锌络合物:ZnII-乙酸盐与 N、N、O 供体席夫碱配体的反应产生三核和单核物种。这些络合物已被证明可以催化磷酸酯键的水解断裂并表现出 DNA 切割活性 (Chakraborty 等人,2014 年)。

安全和危害

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), which is similar to “4-[2-(4-Nitrophenoxy)ethyl]morpholine”, was explored in Microfluidic devices . This suggests that the future directions in the research and application of “4-[2-(4-Nitrophenoxy)ethyl]morpholine” could involve the development of more efficient and continuous synthesis methods.

属性

IUPAC Name |

4-[2-(4-nitrophenoxy)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-14(16)11-1-3-12(4-2-11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERKHGFFGHNCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355434 | |

| Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Nitrophenoxy)ethyl]morpholine | |

CAS RN |

65300-53-0 | |

| Record name | 4-[2-(4-nitrophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

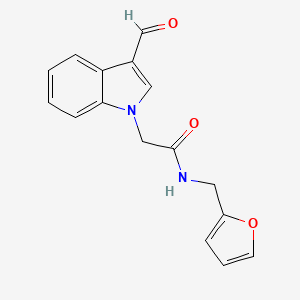

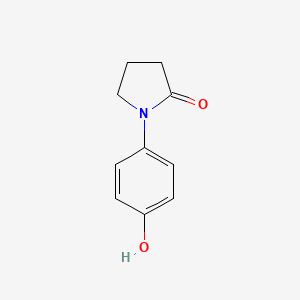

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

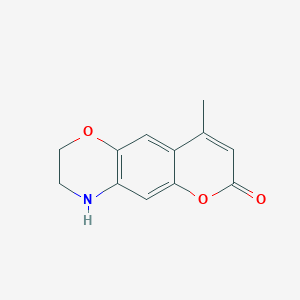

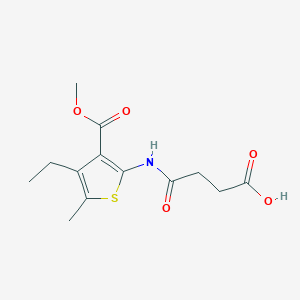

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)

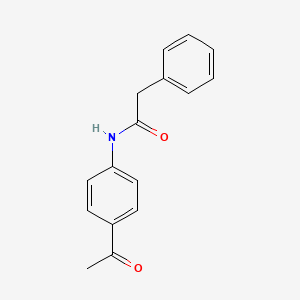

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)